![molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4](/img/structure/B2627255.png)

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

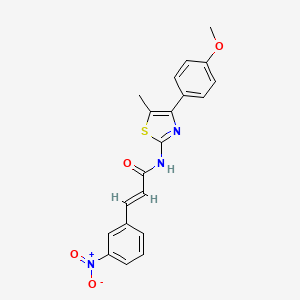

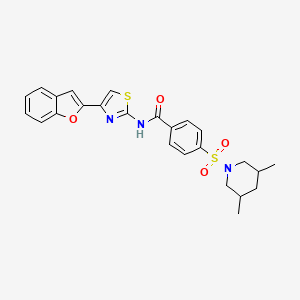

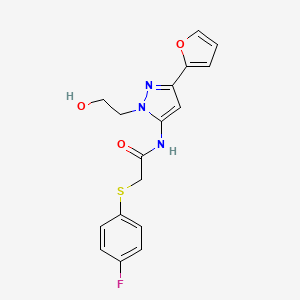

The compound “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as triazolothiadiazines . Triazolothiadiazines are hybrid structures made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazines and its derivatives has been a subject of interest in recent years . Various synthetic approaches have been developed, focusing on the structure-activity relationship of these compounds . The synthesis often involves the reaction of certain precursors in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is characterized by a fused-triazole backbone . The structure is further characterized by the presence of two C-amino groups as substituents .Chemical Reactions Analysis

The chemical reactions involving “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are complex and can lead to a variety of products . The reactions often involve changes in the molecular structure, leading to different physicochemical and energetic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are influenced by its molecular structure . For instance, the compound exhibits superior thermostability . Other properties such as density and detonation performance can also be significant .Applications De Recherche Scientifique

Anthelmintic Activity

3,6-Dimethyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored for their potential in treating parasitic worm infections. A study by Nadkarni, Kamat, and Khadse (2001) synthesized a series of these compounds and evaluated their in vivo anthelmintic efficacy in albino mice. Several compounds demonstrated significant activity when administered orally, suggesting their potential as anthelmintic agents (Nadkarni, Kamat, & Khadse, 2001).

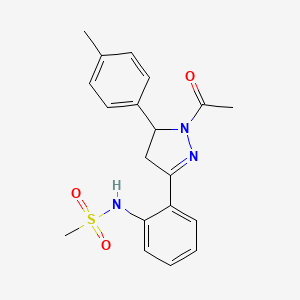

Anticancer Activity

These compounds have also been investigated for their anticancer properties. A study by Xu et al. (2017) focused on designing and synthesizing a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines. The study highlighted one compound, in particular, showing highly active antiproliferative activity, comparable to known anticancer drugs (Xu et al., 2017).

Antimicrobial Activity

The antimicrobial potential of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of research as well. Sahu, Ganguly, and Kaushik (2014) synthesized and tested a range of these derivatives for antimicrobial activity. Some synthesized compounds exhibited promising results, indicating their potential as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Tubulin Polymerization Inhibition

In the context of cancer research, the ability of these compounds to inhibit tubulin polymerization has been studied. The same study by Xu et al. (2017) revealed that certain derivatives could effectively disrupt tubulin dynamics, which is a promising mechanism for anticancer drug development (Xu et al., 2017).

Antioxidant Activity

Shakir, Ali, and Hussain (2017) investigated the antioxidant abilities of certain derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Their study found that some synthesized compounds exhibited significant antioxidant potential, which could be relevant for various therapeutic applications (Shakir, Ali, & Hussain, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPUOPUXYYBHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NN=C2SC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)

![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)

![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)